8-Chloro-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

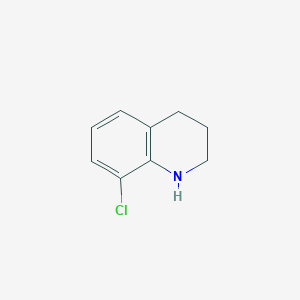

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSDMOYGCYVCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291712 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-36-0 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90562-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline: A Key Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of a chlorine atom at the 8-position offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents.[1][2] This document details the most effective synthetic strategies, with a particular focus on the catalytic hydrogenation of 8-chloroquinoline. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a thorough characterization of the final product. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for achieving high-purity this compound.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals.[2] Its prevalence in biologically active molecules underscores its importance as a "privileged structure" in drug discovery. THQ derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-HIV, and antimalarial properties.[1][2] The partially saturated heterocyclic ring system provides a three-dimensional framework that can effectively interact with biological targets, while the aromatic portion allows for various substitutions to modulate physicochemical properties and target affinity.

The introduction of a chlorine atom onto the aromatic ring, as in this compound, significantly influences the molecule's electronic and lipophilic character. This halogen substituent can engage in halogen bonding, enhance metabolic stability, and improve membrane permeability, all of which are critical parameters in drug design. While the broader class of tetrahydroisoquinolines has been extensively studied for its therapeutic potential, the specific biological activities of this compound are an active area of research, with potential applications stemming from the unique properties imparted by the 8-chloro substitution.[3][4][5]

Synthetic Strategies: The Path to this compound

The most direct and efficient method for the synthesis of this compound is the reduction of the corresponding aromatic precursor, 8-chloroquinoline. This transformation selectively hydrogenates the pyridine ring of the quinoline system while leaving the benzene ring and the chloro-substituent intact. Several reduction methods can be employed, but catalytic hydrogenation stands out for its high efficiency, selectivity, and environmentally benign nature.

Catalytic Hydrogenation: A Green and Efficient Approach

Catalytic hydrogenation is the preferred industrial and laboratory method for the synthesis of tetrahydroquinolines from their quinoline precursors.[6] This method involves the use of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on activated carbon, and a source of hydrogen. The reaction proceeds under a pressurized atmosphere of hydrogen gas, leading to the selective reduction of the nitrogen-containing heterocyclic ring.

The choice of catalyst is crucial for the success of the reaction. Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its excellent activity and selectivity.[7] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which helps to dissolve the starting material and facilitate the interaction with the catalyst surface.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Mechanistic Insights into Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of quinolines on a metal surface is a multi-step process. Initially, both the 8-chloroquinoline and hydrogen molecules adsorb onto the surface of the palladium catalyst. The diatomic hydrogen molecule undergoes dissociative chemisorption, breaking the H-H bond and forming reactive metal-hydride species on the catalyst surface.

The adsorbed 8-chloroquinoline then undergoes a series of stepwise hydrogenations. The reduction typically begins at the 1,2-double bond of the pyridine ring, followed by the reduction of the 3,4-double bond to yield the fully saturated 1,2,3,4-tetrahydroquinoline ring. The aromatic benzene ring is much less susceptible to hydrogenation under these conditions, ensuring the selective formation of the desired product.

Key Mechanistic Steps:

Caption: Simplified mechanism of catalytic hydrogenation of 8-chloroquinoline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the catalytic hydrogenation of substituted quinolines and provides a reliable method for the synthesis of the title compound.[7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 8-Chloroquinoline | 98% | Commercially Available |

| Palladium on Activated Carbon (10% Pd) | Commercially Available | |

| Hydrogen Gas | High Purity | |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Celite® | Commercially Available | |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 8-chloroquinoline (1.0 g, 6.11 mmol) in a 1:1 mixture of methanol and tetrahydrofuran (20 mL) in a high-pressure reaction vessel, add 10% palladium on activated carbon (0.1 g, 10 wt%).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 1 atmosphere (or as specified by the available hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas from the reaction vessel. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a pale yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 70-85%

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following data are expected for this compound.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons on the chlorinated benzene ring and the aliphatic protons of the tetrahydroquinoline ring system. The aromatic protons will appear as a multiplet in the range of δ 6.5-7.2 ppm. The aliphatic protons at C2, C3, and C4 will appear as multiplets in the upfield region, typically between δ 1.8-3.5 ppm. The NH proton will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The aliphatic carbons (C2, C3, C4) will appear in the upfield region, typically between δ 20-50 ppm. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (167.64 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). |

Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.

Conclusion and Future Perspectives

This technical guide has detailed a robust and efficient method for the synthesis of this compound via the catalytic hydrogenation of 8-chloroquinoline. The provided experimental protocol, along with the mechanistic insights and characterization data, offers a comprehensive resource for researchers in medicinal chemistry and drug development.

The this compound scaffold represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Future research in this area could focus on the further functionalization of this core structure to explore its structure-activity relationships against various biological targets. The unique electronic properties conferred by the 8-chloro substituent make this a particularly interesting scaffold for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

References

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869.

- László, C., et al. (2014). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. Tetrahedron, 70(40), 7261-7268.

- Patel, H., & Patel, V. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 8(11), 4506-4518.

- Tavakkoli, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals, 13(2), 1-10.

- Cortes, D., et al. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 44(8), 837-842.

- Al-Masoudi, N. A., et al. (2011). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 16(12), 9546-9571.

- Wang, L., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(11), e2300453.

- Royal Society of Chemistry. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232.

- Zali, A., & Gowdini, M. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites.

- El-Sayed, M. A., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 824-829.

- Al-Ghorbani, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society, 83(5), 585-597.

- Adoo, K. (2024). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. LinkedIn.

- Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[3][8][9]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.

- Jones, W. H. (1950). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology.

- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

- Tyger Scientific Inc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline - CAS 75416-50-1.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869.

- Singh, S., et al. (2015). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology, 5(12), 5850-5856.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. 1,2,3,4-Tetrahydro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline

A Note on Nomenclature: This guide focuses on 8-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS Number: 75416-50-1), a significant building block in medicinal chemistry. It is important to distinguish this from its isomer, 8-Chloro-1,2,3,4-tetrahydroquinoline, for which there is limited available scientific literature. Given the context of drug development and research, it is highly probable that the isoquinoline structure is the intended subject of interest.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing ligands that can interact with high specificity and affinity to biological targets.[1] The introduction of a chlorine atom at the 8-position, as in 8-Chloro-1,2,3,4-tetrahydroisoquinoline, modulates the electronic and lipophilic properties of the molecule, offering a valuable vector for further chemical exploration and optimization of pharmacological profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of 8-Chloro-1,2,3,4-tetrahydroisoquinoline, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of 8-Chloro-1,2,3,4-tetrahydroisoquinoline are summarized below.

| Property | Value | Source |

| CAS Number | 75416-50-1 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₀ClN | [2][3] |

| Molecular Weight | 167.63 g/mol | [3][4] |

| Appearance | Liquid | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 121.0 ± 27.3 °C | [3] |

| Refractive Index | 1.560 | [3] |

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 8-Chloro-1,2,3,4-tetrahydroisoquinoline. While detailed spectra are proprietary to manufacturers or found in specific research publications, the expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chlorine atom. The aliphatic protons of the tetrahydroisoquinoline ring would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the chlorine would have a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 167 and an M+2 peak at m/z 169 with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

The synthesis of substituted tetrahydroisoquinolines can be achieved through various strategies. A common and effective method is the Bischler-Napieralski reaction, followed by reduction.[1] This approach involves the cyclization of an N-acyl derivative of a β-phenylethylamine.[1]

A plausible synthetic route to 8-Chloro-1,2,3,4-tetrahydroisoquinoline is outlined below:

Caption: A general synthetic pathway to 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: A Representative N-Acetylation Reaction

The secondary amine of the tetrahydroisoquinoline ring is a key functional handle for further derivatization. A typical N-acetylation reaction is described below.[7]

Objective: To synthesize 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

Sodium acetate

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq), sodium acetate (1.2 eq), acetic anhydride (4 mL per 0.1 mole of starting material), and glacial acetic acid (10 mL per 0.1 mole of starting material).[7]

-

Heat the reaction mixture under reflux for 3 hours.[7]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired N-acetylated product.

Applications in Drug Discovery and Medicinal Chemistry

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydroisoquinoline core is found in a variety of biologically active compounds, and the 8-chloro substituent can be used to fine-tune the pharmacological properties of the final molecule.[1]

Caption: Role of 8-Chloro-1,2,3,4-tetrahydroisoquinoline as a scaffold.

The versatility of the tetrahydroisoquinoline scaffold allows for the development of compounds targeting a wide range of diseases. For instance, derivatives of tetrahydroisoquinoline have been investigated for their potential as anticancer, antiviral, and central nervous system (CNS) active agents.[1] The 8-chloro group can influence the molecule's interaction with its biological target and can also serve as a handle for further modifications, such as cross-coupling reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Based on available safety data, the following GHS hazard statements apply:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. Its unique structural and electronic properties, conferred by the tetrahydroisoquinoline scaffold and the 8-chloro substituent, make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the development of novel therapeutic agents.

References

- PubChem. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link]

- Chemsrc. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link]

- ResearchGate. Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. [Link]

- PrepChem.com. Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

- PrepChem.com. Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. [Link]

- Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | 75416-50-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN | CID 12595071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]

- 6. tygersci.com [tygersci.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Molecular Structure of 8-Chloro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] This guide provides a detailed examination of a specific, synthetically crucial derivative: 8-Chloro-1,2,3,4-tetrahydroquinoline. We will dissect its molecular architecture, explore robust synthetic pathways, detail methods for its unambiguous characterization, and discuss its significance as a building block in contemporary drug discovery. This document is intended to serve as a comprehensive technical resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in chemical synthesis and pharmaceutical development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline nucleus, a fused bicyclic system comprising a benzene ring and a saturated piperidine ring, is classified as a "privileged structure" in drug discovery.[3] This designation is earned by its recurrence across a wide array of molecules demonstrating diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antiarrhythmic properties.[1][2][4] The conformational flexibility of the saturated ring, combined with the aromatic system's capacity for various substitutions, allows for precise tuning of a molecule's steric and electronic properties to achieve high-affinity interactions with biological targets.

The introduction of a chlorine atom at the 8-position (this compound) significantly modulates the parent molecule's physicochemical profile. The chloro-substituent impacts lipophilicity, metabolic stability, and can participate in specific halogen bonding interactions with protein targets, making this derivative a highly valuable intermediate for creating novel therapeutic candidates.

Molecular Structure and Physicochemical Profile

This compound is a heterocyclic compound whose structure is foundational to its chemical behavior and synthetic utility.

-

IUPAC Name: this compound

-

CAS Number: 22135-62-6 (Note: This CAS number is associated with the hydrochloride salt in some databases, while 75416-50-1 is often used for the free base).[5]

The molecule consists of a quinoline core where the pyridine ring has been fully hydrogenated. The chlorine atom is attached to the aromatic portion of the molecule at the position adjacent to the nitrogen-bearing carbon.

Structural Diagram

The 2D structure of this compound is depicted below, illustrating the numbering convention and key structural features.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties critical for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

| Property | Value | Source |

| Molecular Weight | 167.64 g/mol | [5][6] |

| Molecular Formula | C₉H₁₀ClN | [5][6] |

| Physical Form | Liquid | [6] |

| Flash Point | 121.0 ± 27.3 °C | [7] |

| InChIKey | HQSAGIBNZOOQQL-UHFFFAOYSA-N | [5][6] |

| Storage Temperature | 2-8°C, inert atmosphere | [6] |

Synthesis and Mechanistic Considerations

The synthesis of tetrahydroquinolines can be achieved through various strategies, with the most common being the reduction of the corresponding quinoline precursor. Domino reactions, which enable the construction of complex molecules in a single operation, have also emerged as highly efficient methods.[1]

A prevalent and reliable method for synthesizing this compound is the catalytic hydrogenation of 8-chloroquinoline. This approach is favored for its high yield and selectivity.

Synthetic Workflow: Catalytic Hydrogenation

The workflow involves the reduction of the heteroaromatic ring while leaving the benzene ring intact. This selectivity is achieved by using specific catalysts and reaction conditions.

Caption: General workflow for the synthesis via catalytic hydrogenation.

Exemplary Experimental Protocol

This protocol describes a typical procedure for the reduction of 8-chloroquinoline.

Objective: To synthesize this compound from 8-chloroquinoline.

Materials:

-

8-chloroquinoline

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂) source

-

Parr hydrogenator or similar pressure vessel

-

Celite™ or another filter aid

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the Parr hydrogenator vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: In the vessel, dissolve 8-chloroquinoline (1.0 eq) in anhydrous ethanol. Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

-

Causality: Ethanol is an excellent solvent for the starting material and product, and it is stable under hydrogenation conditions. Pd/C is a highly effective and reusable catalyst for the reduction of aromatic nitrogen heterocycles.

-

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat if necessary (reactions can often proceed at room temperature).

-

Trustworthiness: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is complete when H₂ consumption ceases.

-

-

Reaction Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with ethanol to ensure complete recovery of the product.

-

Causality: Pd/C is pyrophoric when dry and exposed to air. Filtering it wet under an inert atmosphere is a critical safety measure. Celite™ prevents the fine catalyst particles from clogging the filter paper.

-

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are typical for this class of compounds.

| Technique | Key Observations and Interpretations |

| ¹H NMR | ~6.5-7.2 ppm: Aromatic protons (3H, multiplets). The chloro-substituent influences their chemical shifts. ~3.8-4.2 ppm: N-H proton (1H, broad singlet). Position is solvent-dependent and exchanges with D₂O. ~3.3-3.5 ppm: Methylene protons adjacent to Nitrogen (C2-H₂, 2H, triplet). ~2.7-2.9 ppm: Benzylic methylene protons (C4-H₂, 2H, triplet). ~1.8-2.0 ppm: Methylene protons at C3 (C3-H₂, 2H, multiplet). |

| ¹³C NMR | ~140-145 ppm: Quaternary carbon attached to nitrogen (C8a). ~115-130 ppm: Aromatic carbons (CH and C-Cl). ~40-45 ppm: Methylene carbon adjacent to nitrogen (C2). ~25-30 ppm: Benzylic methylene carbon (C4). ~20-25 ppm: Methylene carbon (C3). |

| IR (Infrared) | 3300-3400 cm⁻¹: N-H stretching (characteristic sharp to medium peak). 2850-3000 cm⁻¹: Aliphatic C-H stretching. ~3050 cm⁻¹: Aromatic C-H stretching. 1580-1600 cm⁻¹: Aromatic C=C ring stretching. 1000-1100 cm⁻¹: C-Cl stretching. |

| MS (Mass Spec) | m/z ~167/169: Molecular ion (M⁺) peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Fragmentation: Common losses include the loss of H• (M-1) and cleavage of the saturated ring, consistent with tetrahydroquinoline fragmentation patterns.[8] |

Role in Drug Discovery and Chemical Biology

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for the synthesis of more complex drug candidates.

Scaffold for Lead Optimization

The tetrahydroquinoline core provides a rigid and well-defined three-dimensional structure. The 8-chloro group serves several strategic purposes:

-

Modulation of pKa: It alters the basicity of the secondary amine, which can be critical for tuning solubility and target engagement.

-

Increased Lipophilicity: The chlorine atom increases the molecule's oil/water partition coefficient (logP), potentially enhancing membrane permeability.

-

Metabolic Blocking: It can block a potential site of metabolic oxidation on the aromatic ring, improving the molecule's pharmacokinetic profile.

-

Synthetic Handle: The aromatic ring can be further functionalized via cross-coupling reactions or other aromatic substitution methods.

Caption: Role of the core scaffold in the drug discovery pipeline.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazard Classification: The compound is generally classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid inhalation of vapors and direct contact with skin and eyes.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, often under an inert atmosphere as recommended.[6][9] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of inhalation, move to fresh air.[9] For skin contact, wash off immediately with soap and plenty of water.[10][11] In case of eye contact, rinse thoroughly with plenty of water.[11] If swallowed, seek immediate medical attention.[10]

Conclusion

This compound is more than a simple chlorinated heterocycle; it is a strategically designed building block that offers chemists a reliable starting point for constructing complex and biologically active molecules. Its well-defined molecular structure, accessible synthesis, and the influential properties of the chloro-substituent make it a valuable asset in the toolkit of medicinal and synthetic chemists. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the rational design of next-generation therapeutics.

References

- Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem.com.

- 8-Chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.

- 8-Chloro-1,2,3,4-tetrahydroisoquinoline. (2025-09-09). Chemsrc.

- 8-Chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). Tyger Scientific Inc.

- Mass spectra of tetrahydroquinolines. (1968). Canadian Journal of Chemistry, 46(9), 1499-1506.

- CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. (2010). HETEROCYCLES, 82(1).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12564-12586.

- 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2015). Molecules, 20(8), 13639–13679.

- 7-Chloro-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem.

- Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). ResearchGate.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.). ResearchGate.

- Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate.

- Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

- Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN | CID 12595071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | 75416-50-1 [sigmaaldrich.com]

- 7. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

Spectroscopic Profile of 8-Chloro-1,2,3,4-tetrahydroquinoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 8-Chloro-1,2,3,4-tetrahydroquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a comprehensive understanding of the molecule's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific derivative is not widely available in public repositories, this guide leverages spectral data from the parent compound, 1,2,3,4-tetrahydroquinoline, and known substituent effects to provide a robust predictive analysis.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 8-position of the aromatic ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such derivatives during synthesis and development. This guide provides the foundational spectroscopic knowledge required for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure and numbering of this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known data for 1,2,3,4-tetrahydroquinoline.[1][2]

¹H NMR Spectroscopy

Experimental Protocol (General):

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 3.8 - 4.2 | br s | - | 1H |

| H2 | 3.3 - 3.5 | t | ~6 | 2H |

| H3 | 1.9 - 2.1 | m | ~6 | 2H |

| H4 | 2.7 - 2.9 | t | ~6 | 2H |

| H5 | 6.8 - 7.0 | d | ~7-8 | 1H |

| H6 | 6.9 - 7.1 | t | ~7-8 | 1H |

| H7 | 6.5 - 6.7 | d | ~7-8 | 1H |

Interpretation:

The electron-withdrawing nature of the chlorine atom at C8 will have a noticeable effect on the chemical shifts of the aromatic protons. Specifically, the ortho-proton (H7) and para-proton (H5) are expected to be deshielded and shift downfield compared to the parent compound. The aliphatic protons (H2, H3, and H4) will likely experience minor shifts. The N-H proton will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

Experimental Protocol (General):

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Acquire the ¹³C NMR spectrum on a spectrometer, often requiring a larger number of scans for adequate signal-to-noise.

-

Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 42 - 44 |

| C3 | 22 - 24 |

| C4 | 27 - 29 |

| C4a | 122 - 124 |

| C5 | 127 - 129 |

| C6 | 129 - 131 |

| C7 | 115 - 117 |

| C8 | 143 - 145 (ipso-carbon) |

| C8a | 144 - 146 |

Interpretation:

The most significant effect of the chlorine substituent in the ¹³C NMR spectrum will be on the ipso-carbon (C8), which will be significantly deshielded. The other aromatic carbons will also experience shifts due to the electronic effects of the chlorine atom. The aliphatic carbons (C2, C3, and C4) are expected to show minimal changes in their chemical shifts compared to 1,2,3,4-tetrahydroquinoline.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol (General):

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3350 - 3450 | N-H stretch |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch |

| 1580 - 1620 | C=C aromatic ring stretch |

| 1450 - 1500 | C=C aromatic ring stretch |

| 1250 - 1350 | C-N stretch |

| 750 - 850 | C-Cl stretch |

| 700 - 800 | Aromatic C-H out-of-plane bend |

Interpretation:

The IR spectrum will be characterized by a sharp N-H stretching band in the region of 3350-3450 cm⁻¹. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring. The aliphatic C-H stretching bands will be observed below 3000 cm⁻¹. A key feature will be the C-Cl stretching vibration, which is expected to appear in the fingerprint region. The substitution pattern on the aromatic ring will influence the pattern of the C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

Predicted Mass Spectrum Data (Electron Ionization):

| m/z | Interpretation |

| 167/169 | Molecular ion (M⁺) peak with a characteristic ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 166/168 | [M-H]⁺ |

| 132 | [M-Cl]⁺ |

| 130 | Retro-Diels-Alder fragmentation |

Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 167 and an isotope peak at m/z 169 with an intensity of approximately one-third of the molecular ion, which is characteristic of a monochlorinated compound.[3] Key fragmentation pathways would likely involve the loss of a hydrogen atom, a chlorine atom, and a retro-Diels-Alder fragmentation of the heterocyclic ring.[3]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from the parent compound, this document serves as a valuable resource for the identification and characterization of this important synthetic building block. The provided protocols and interpretations offer a solid framework for researchers to validate their experimental findings.

References

Sources

An In-Depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a constrained bicyclic system and a strategically positioned chlorine atom, offer opportunities for targeted modifications to modulate pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of 8-chloro-1,2,3,4-tetrahydroisoquinoline and its derivatives. We delve into detailed synthetic protocols, explore key chemical transformations, and summarize the current understanding of its role in the development of novel therapeutic agents, with a particular focus on anticancer and antimicrobial applications. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the rich chemistry and promising biological activities associated with this important molecular entity.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The rigid framework of the THIQ system provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 8-position of the THIQ scaffold creates 8-chloro-1,2,3,4-tetrahydroisoquinoline, a molecule with altered electronic and lipophilic properties that can significantly influence its chemical reactivity and biological profile. This guide will focus specifically on this chlorinated analog, exploring its synthesis, key reactions, and the therapeutic potential of its derivatives.

Synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

The synthesis of 8-chloro-1,2,3,4-tetrahydroisoquinoline can be achieved through several strategic routes, primarily involving the reduction of a more oxidized precursor or the construction of the heterocyclic ring system from acyclic starting materials.

Reduction of 8-Chloroisoquinoline and its Derivatives

A common and direct method for the preparation of 8-chloro-1,2,3,4-tetrahydroisoquinoline involves the reduction of the aromatic isoquinoline or partially saturated dihydroisoquinoline core.

Experimental Protocol: Reduction of 8-Chloro-7-mercaptoisoquinoline [3]

This protocol details the synthesis of a derivative, 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride, which illustrates the reduction of the isoquinoline ring system.

-

Step 1: Reaction Setup. In a flask maintained under a nitrogen atmosphere, dissolve 8-chloro-7-mercaptoisoquinoline (11.7 g, 0.06 mol) in 150 ml of methylene chloride.

-

Step 2: Addition of Reducing Agent. To the stirred solution, add a 1 M solution of borane-methylsulfide complex (120 ml, 0.12 mol) dropwise.

-

Step 3: Reflux. After the addition is complete, stir the reaction mixture for 30 minutes at room temperature, followed by refluxing for 2.5 hours.

-

Step 4: Quenching. Cool the reaction mixture to 5°C and carefully add 135 ml of methanol dropwise to quench the excess reducing agent.

-

Step 5: Workup and Isolation. Evaporate the solvent under reduced pressure. To ensure complete removal of borane byproducts, repeatedly add and evaporate methanol.

-

Step 6: Salt Formation. Dissolve the residue in methanol and treat with ethereal hydrogen chloride.

-

Step 7: Final Product. Collect the resulting precipitate by filtration and dry to yield 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Causality: The use of borane-methylsulfide complex provides a powerful and selective method for the reduction of the heteroaromatic ring system without affecting other functional groups that might be present. The final precipitation as a hydrochloride salt aids in the purification and handling of the amine product.

Ring Construction Strategies

Alternative synthetic approaches focus on constructing the tetrahydroisoquinoline ring from acyclic precursors. These methods offer greater flexibility for introducing substituents on both the aromatic and heterocyclic rings.

One notable strategy involves a directed ortho-lithiation of an N-pivaloyl meta-chlorophenylethylamine, followed by formylation and subsequent acid-catalyzed ring closure.[4] A more advantageous variant utilizes an N-hydroxyethyl ortho-chlorobenzylamine intermediate that undergoes a Friedel-Crafts reaction, followed by oxidation of the resulting tetrahydroisoquinoline.[4] These multi-step sequences allow for the strategic assembly of the target molecule with precise control over the substitution pattern.

Caption: Overview of synthetic approaches to 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

Chemical Reactivity and Derivatization

The 8-chloro-1,2,3,4-tetrahydroisoquinoline scaffold offers several sites for chemical modification, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

N-Functionalization

The secondary amine of the tetrahydroisoquinoline ring is a key site for functionalization, allowing for the introduction of various substituents through N-alkylation, N-acylation, and other reactions.

Experimental Protocol: N-Acetylation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline [5]

This protocol provides a straightforward method for the N-acetylation of the title compound.

-

Step 1: Reaction Mixture. Combine 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (20.4 g, 0.1 mole), sodium acetate (9.85 g, 0.12 mole), acetic anhydride (40 ml), and acetic acid (100 ml).

-

Step 2: Heating. Heat the mixture for 3 hours.

-

Step 3: Isolation. The product, 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline, can be isolated and purified using standard techniques.

Causality: Acetic anhydride serves as the acetylating agent, while sodium acetate acts as a base to neutralize the HCl released from the starting material and the acetic acid formed during the reaction. Acetic acid is used as a solvent.

C-C Bond Forming Reactions: The Suzuki-Miyaura Coupling

The chlorine atom at the 8-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This powerful reaction allows for the formation of a carbon-carbon bond between the 8-position of the tetrahydroisoquinoline ring and a variety of aryl or vinyl boronic acids or their esters. This enables the synthesis of 8-aryl-1,2,3,4-tetrahydroisoquinolines, which are valuable scaffolds in drug discovery.[1][4]

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Therapeutic Potential and Biological Activities

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established pharmacophore, and the introduction of a chlorine atom at the 8-position, along with further derivatization, has led to the discovery of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Derivatives of 8-chloro-1,2,3,4-tetrahydroisoquinoline have demonstrated promising anticancer properties. For instance, certain tetrahydroisoquinoline derivatives bearing a chloro group have shown significant KRas inhibition against various colon cancer cell lines.[9]

| Compound | Substitution Pattern | Target | IC50 (µM) | Cancer Cell Line |

| GM-3-18 | 4-chlorophenyl group | KRas | 0.9 - 10.7 | Various Colon Cancer Cell Lines |

Table 1: Anticancer activity of a representative chloro-substituted tetrahydroisoquinoline derivative.[9]

The mechanism of action for many of these compounds is believed to involve the disruption of microtubule dynamics, a critical process in cell division.[10] The binding of these small molecules to tubulin can inhibit its polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The substitution pattern on the N-benzyl ring of tetrahydroisoquinoline-based microtubule disruptors has been shown to be crucial for their antiproliferative activity. For example, the replacement of a methoxy group with a chloro substituent on the pendant benzyl ring can significantly enhance the antiproliferative activity.[10]

Antimicrobial Activity

The tetrahydroisoquinoline scaffold is also a promising platform for the development of novel antimicrobial agents.[11] Derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria. The introduction of specific substituents on the tetrahydroisoquinoline core can lead to potent antibacterial agents.

For example, a series of 5,8-disubstituted THIQ analogs have been synthesized and evaluated for their anti-mycobacterial properties, with some compounds showing potent activity against Mycobacterium tuberculosis.[11]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, as well as the methylene protons of the tetrahydroisoquinoline ring system. The chemical shifts and coupling patterns of these signals would be influenced by the presence of the chlorine atom and any other substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The chemical shift of the carbon atom attached to the chlorine would be a key diagnostic signal.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximately 3:1 ratio, would confirm the presence of a single chlorine atom.

Conclusion and Future Perspectives

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through multiple routes, and its structure offers numerous opportunities for chemical modification. The derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents, highlighting the importance of the 8-chloro-tetrahydroisoquinoline core in the design of novel therapeutics.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of chemical transformations to generate novel derivatives, and in-depth biological evaluations to elucidate their mechanisms of action and structure-activity relationships. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Applications

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. This guide provides a comprehensive technical overview of 8-Chloro-1,2,3,4-tetrahydroquinoline, a halogenated derivative with significant potential in drug discovery and organic synthesis. We will delve into the historical context of substituted tetrahydroquinolines, explore modern synthetic methodologies, detail its physicochemical properties, and discuss its applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important heterocyclic compound.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in the design of therapeutic agents, renowned for its presence in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with various biological targets. Derivatives of tetrahydroquinoline have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-arrhythmic, and antiviral properties.[2][3] The introduction of a chlorine atom at the 8-position of the tetrahydroquinoline ring system modulates the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. This makes this compound a valuable building block for the synthesis of novel drug candidates.[4]

Historical Perspective and the Evolution of Synthesis

While a definitive historical account of the first synthesis of this compound is not prominently documented, its origins are intrinsically linked to the broader development of synthetic methods for the tetrahydroquinoline core. Early methods for the synthesis of tetrahydroquinolines typically involved the reduction of the corresponding quinoline precursors.[3]

The journey to creating substituted tetrahydroquinolines like the 8-chloro variant has been driven by the need for more efficient and regioselective synthetic strategies. Key historical approaches that have paved the way for modern methods include:

-

Catalytic Hydrogenation: The most traditional method involves the hydrogenation of 8-chloroquinoline over a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[1] This approach is often effective but can sometimes lead to over-reduction or require harsh conditions.

-

Domino Reactions: The development of domino, tandem, or cascade reactions has revolutionized the synthesis of complex molecules.[1] These multi-step sequences, occurring in a single pot, offer increased efficiency and atom economy. For instance, a reduction-reductive amination strategy starting from 2-nitroarylketones can be employed to construct the tetrahydroquinoline ring system.[1]

The evolution of these synthetic strategies has been marked by a continuous drive towards milder reaction conditions, greater functional group tolerance, and higher yields, making compounds like this compound more accessible for research and development.

Synthetic Methodologies

The synthesis of this compound can be approached through several modern synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific stereochemistry.

Reduction of 8-Chloroquinoline

A common and straightforward method for the preparation of this compound is the reduction of 8-chloroquinoline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 8-chloroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C).

-

Hydrogenation: The flask is then placed under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic heterocycles.

-

Solvent: Ethanol and acetic acid are excellent solvents for both the starting material and the product, and they do not interfere with the catalytic process. Acetic acid can sometimes accelerate the reaction rate.

-

Hydrogen Source: Hydrogen gas is the classic reducing agent for this type of transformation, offering clean conversion with water as the only byproduct.

Distinguishing from the Isomer: 8-Chloro-1,2,3,4-tetrahydroisoquinoline

It is crucial to distinguish this compound from its isomer, 8-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 75416-50-1).[5][6][7] While both are valuable scaffolds, their synthesis and properties differ. The isoquinoline counterpart is often synthesized via methods like the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of a β-phenylethylamine derivative.[8][9]

Physicochemical Properties and Spectroscopic Data

The properties of this compound are influenced by the presence of the chlorine atom and the saturated heterocyclic ring.

| Property | Value |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.63 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing chlorine atom. The aliphatic protons on the tetrahydroquinoline ring would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the chlorine would be shifted downfield.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 167 and a characteristic M+2 peak at m/z 169 with an intensity of approximately one-third of the M+ peak, due to the isotopic abundance of ³⁷Cl.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a versatile building block with significant potential in several areas:

-

Medicinal Chemistry: As a privileged scaffold, it serves as a starting point for the synthesis of novel therapeutic agents.[2] The chlorine atom can act as a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the rapid generation of compound libraries for high-throughput screening.

-

Agrochemicals: The tetrahydroquinoline core is also found in some agrochemicals, and the 8-chloro derivative could be explored for the development of new pesticides and herbicides.

-

Material Science: The unique electronic properties of halogenated heterocycles make them of interest in the design of organic electronic materials.

Conclusion

This compound represents a valuable and versatile chemical entity with significant potential for application in drug discovery, organic synthesis, and materials science. While its specific historical discovery is not widely chronicled, its synthesis is accessible through well-established methodologies for the reduction of quinolines. The continued exploration of this and other substituted tetrahydroquinolines will undoubtedly lead to the development of novel molecules with important biological and material properties. The careful distinction from its isoquinoline isomer is paramount for researchers in the field to ensure the correct application and interpretation of its chemical and biological behavior.

Visualizations

General Synthesis of this compound

Caption: A schematic overview of the catalytic hydrogenation of 8-chloroquinoline.

Distinction Between Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds

Caption: Comparison of the core structures of the two isomers.

References

- ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.

- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

- PubChem. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

- Cenmed Enterprises. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

- ChemRxiv. (2022). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline.

- Katritzky, A. R., & Czerney, P. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14379-14407. [Link]

- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13266-13289. [Link]

- Chemsrc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

- International Journal of Pharmaceutical Sciences and Research. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- Heterocycles. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.).

- Google Patents. (n.d.). US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.

- Google Patents. (n.d.). WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.

- Wikipedia. (n.d.). Tetrahydroquinoline.

- Google Patents. (n.d.). IE51959B1 - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.

- Google APIs. (2020). ( 12 ) United States Patent.

- ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.

- PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Taylor & Francis. (n.d.). Tetrahydroquinoline – Knowledge and References.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN | CID 12595071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | 75416-50-1 [sigmaaldrich.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

The Strategic Application of 8-Chloro-1,2,3,4-tetrahydroquinoline in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups, enabling targeted interactions with a wide array of biological macromolecules. This guide delves into the specific potential of an under-explored yet strategically significant derivative: 8-Chloro-1,2,3,4-tetrahydroquinoline.

While its isomeric cousin, 8-chloro-1,2,3,4-tetrahydroisoquinoline, has garnered more extensive attention in the literature as a versatile building block for novel therapeutics, the unique electronic and steric properties conferred by the chlorine atom at the 8-position of the THQ nucleus warrant a dedicated exploration of its own research applications.[2][3] The presence of this electron-withdrawing group on the benzene ring is anticipated to modulate the scaffold's reactivity and biological activity, opening new avenues for drug design and development.

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth perspective on the synthesis, functionalization, and, most importantly, the potential high-impact research applications of this compound. We will move beyond a simple recitation of facts to explain the causality behind experimental choices and to propose logical, evidence-based pathways for future investigation.

Core Synthesis and Chemical Properties

The strategic value of this compound begins with its synthesis. The construction of the core THQ scaffold can be achieved through various established methodologies, with the choice of route often depending on the desired substitution patterns and scalability. Domino reactions, for instance, have proven to be highly effective for generating diverse THQ derivatives.[4] A common and reliable approach involves the reductive cyclization of the corresponding 2-nitro- or 2-amino-aryl precursors.[4]

The introduction of the 8-chloro substituent can be achieved either by starting with a pre-chlorinated aniline derivative or by electrophilic chlorination of the THQ core, although the latter may present challenges with regioselectivity.

Physicochemical Properties and Structural Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | N/A |

| Molecular Weight | 167.63 g/mol | N/A |

| Appearance | Likely a solid or oil at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Note: Extensive experimental data for this specific compound is not widely published. The table represents predicted or inferred properties based on the general characteristics of similar molecules.

Synthetic Workflow: A Plausible Domino Reaction Approach

The following diagram illustrates a conceptual workflow for the synthesis of this compound, inspired by established domino reaction methodologies for related structures.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 8-Chloro-1,2,3,4-tetrahydroquinoline for Research and Development

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 8-Chloro-1,2,3,4-tetrahydroquinoline. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a heterocyclic building block in synthetic and medicinal chemistry. The protocols and insights herein are synthesized from authoritative safety data to ensure a self-validating system of laboratory safety.

Compound Profile and Significance

This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, and its derivatives are explored for a wide range of biological activities.[1] As a chlorinated analogue, this compound serves as a valuable intermediate in the synthesis of more complex molecules, where the chlorine atom can be retained or further functionalized.[2][3] Given its reactive potential and specific toxicological profile, a thorough understanding of its hazards is paramount for safe laboratory practice.

| Identifier | Value | Source |

| IUPAC Name | 8-chloro-1,2,3,4-tetrahydroisoquinoline | [4] |

| CAS Number | 75416-50-1 | [4] |

| Molecular Formula | C₉H₁₀ClN | [4][5] |

| Molecular Weight | 167.63 g/mol | [4] |

| Physical Form | Liquid | |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 121.0 ± 27.3 °C | [5] |

Hazard Identification and Risk Assessment

The foundational step in safe handling is a complete understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must inform all handling protocols.[4][6]

GHS Hazard Classification